2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene
Overview
Description
2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene is a chemical compound with the molecular formula C₅H₂ClF₇O. It is known for its unique structure, which includes multiple fluorine atoms and a trifluoromethoxy group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-3,4,4,4-tetrafluorobut-1-ene with trifluoromethanol in the presence of a base. The reaction is carried out at ambient temperature, and the product is purified through distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce an epoxide .
Scientific Research Applications
2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s fluorine atoms and trifluoromethoxy group contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate the activity of enzymes or alter signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3,4,4,4-tetrafluorobut-1-ene: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.
2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene: Similar structure but with a bromine atom instead of chlorine, leading to different chemical behavior.
Uniqueness
2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene is unique due to its combination of multiple fluorine atoms and a trifluoromethoxy group, which imparts distinctive chemical properties. This makes it valuable for specific applications where such properties are desired .
Properties
IUPAC Name |
2-chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF7O/c1-2(6)3(7,4(8,9)10)14-5(11,12)13/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIYAKAUYPORQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(F)(F)F)(OC(F)(F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382504 | |
Record name | 2-chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261503-71-3 | |
Record name | 2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)-1-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261503-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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